5-Benzothiazolamine,2-ethyl-(9CI) 5-Benzothiazolamine,2-ethyl-(9CI)
Brand Name: Vulcanchem
CAS No.: 18020-51-4
VCID: VC21067863
InChI: InChI=1S/C9H10N2S/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h3-5H,2,10H2,1H3
SMILES: CCC1=NC2=C(S1)C=CC(=C2)N
Molecular Formula: C9H10N2S
Molecular Weight: 178.26 g/mol

5-Benzothiazolamine,2-ethyl-(9CI)

CAS No.: 18020-51-4

Cat. No.: VC21067863

Molecular Formula: C9H10N2S

Molecular Weight: 178.26 g/mol

* For research use only. Not for human or veterinary use.

5-Benzothiazolamine,2-ethyl-(9CI) - 18020-51-4

Specification

CAS No. 18020-51-4
Molecular Formula C9H10N2S
Molecular Weight 178.26 g/mol
IUPAC Name 2-ethyl-1,3-benzothiazol-5-amine
Standard InChI InChI=1S/C9H10N2S/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h3-5H,2,10H2,1H3
Standard InChI Key KAWIZZVMWIPGFT-UHFFFAOYSA-N
SMILES CCC1=NC2=C(S1)C=CC(=C2)N
Canonical SMILES CCC1=NC2=C(S1)C=CC(=C2)N

Introduction

Chemical Structure and Properties

Molecular Structure

5-Benzothiazolamine,2-ethyl-(9CI) features a benzothiazole ring system as its core structure, which consists of a benzene ring fused to a thiazole ring. The compound is characterized by an ethyl group at the 2-position of the thiazole ring and an amine group at the 5-position of the benzene portion. This structural arrangement contributes to its chemical behavior and potential applications in various fields .

The compound is identified by the CAS registry number 18020-51-4, which serves as its unique identifier in chemical databases and literature . The molecular formula C10H12N2S indicates the presence of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom in its structure.

Physical Properties

Based on analysis of similar benzothiazole derivatives, 5-Benzothiazolamine,2-ethyl-(9CI) is expected to exhibit the following physical properties:

PropertyValueNote
Molecular Weight178.26 g/molCalculated from molecular formula
Physical StateSolid at room temperatureTypical for similar compounds
SolubilityLimited water solubility, better solubility in organic solventsCharacteristic of benzothiazoles
Boiling PointEstimated >280°CBased on similar structures
Melting PointData not available-

Similar benzothiazole derivatives like 2-Benzothiazolamine,N-ethyl-(9CI) have a density of approximately 1.3±0.1 g/cm³ and a boiling point of 283.1±23.0°C at 760 mmHg . While these values cannot be directly attributed to 5-Benzothiazolamine,2-ethyl-(9CI), they provide a reasonable estimate of the physical properties of this compound.

Chemical Properties

The reactivity of 5-Benzothiazolamine,2-ethyl-(9CI) is largely determined by the presence of the amine group and the heterocyclic ring system. The amine group at the 5-position is expected to exhibit nucleophilic properties, making it reactive toward electrophiles. This feature allows for various chemical modifications that can lead to the synthesis of derivatives with enhanced properties or biological activities.

The benzothiazole core structure contributes to the compound's stability through its aromatic character, while also conferring specific chemical properties that are characteristic of heterocyclic compounds. The presence of the sulfur and nitrogen atoms in the thiazole ring creates regions of electron density that can participate in various chemical reactions and interactions with biological targets.

Synthesis Methods

Traditional Synthetic Routes

The synthesis of benzothiazole derivatives typically involves several established methodologies. For compounds like 5-Benzothiazolamine,2-ethyl-(9CI), traditional synthetic approaches may include:

  • Cyclization reactions using 2-aminothiophenols and appropriate carboxylic acid derivatives

  • Condensation reactions between 2-aminothiophenols and aldehydes followed by oxidation

  • Modification of pre-existing benzothiazole scaffolds through directed functionalization

Biological Activities and Applications

Pharmaceutical Applications

Benzothiazole derivatives are known for their diverse biological activities, and compounds structurally similar to 5-Benzothiazolamine,2-ethyl-(9CI) have been investigated for various pharmaceutical applications. Based on the general properties of this class of compounds, potential pharmaceutical applications may include:

  • Antimicrobial activity against various pathogens

  • Anti-inflammatory properties for the treatment of inflammatory conditions

  • Anticancer activity through various mechanisms, including enzyme inhibition and apoptosis induction

  • Central nervous system (CNS) activity, including potential applications in neurological disorders

The presence of the amine group at the 5-position and the ethyl substituent at the 2-position may contribute to specific biological activities and binding interactions with target proteins.

Materials Science Applications

Benzothiazole derivatives have applications in materials science due to their unique electronic and optical properties. Potential applications of 5-Benzothiazolamine,2-ethyl-(9CI) in this field may include:

  • Components in organic electronic devices

  • Fluorescent probes and sensors for analytical applications

  • Photosensitizers in photodynamic therapy

  • Precursors for the synthesis of advanced functional materials

The specific substitution pattern of 5-Benzothiazolamine,2-ethyl-(9CI) may confer particular optical or electronic properties that could be exploited in these applications.

Other Industrial Uses

Beyond pharmaceutical and materials science applications, benzothiazole derivatives find use in various industrial sectors. Potential industrial applications of 5-Benzothiazolamine,2-ethyl-(9CI) may include:

  • Intermediates in the synthesis of dyes and pigments

  • Components in photographic materials

  • Additives in polymer formulations to impart specific properties

  • Catalysts or ligands in organic transformations

These applications leverage the unique structural features and chemical properties of the compound to achieve specific functional outcomes in various industrial processes.

Research Findings and Current Studies

Structure-Activity Relationships

Structure-activity relationship (SAR) studies on benzothiazole derivatives provide insights into how structural modifications affect biological activity. For compounds related to 5-Benzothiazolamine,2-ethyl-(9CI), key SAR findings may include:

  • The position of substituents on the benzene ring significantly influences biological activity

  • The nature of the substituent at the 2-position of the thiazole ring affects binding interactions with biological targets

  • Modifications of the amine group can lead to derivatives with enhanced or altered biological profiles

These SAR studies are crucial for the rational design of new benzothiazole derivatives with improved properties and biological activities.

Comparative Analysis

Related Benzothiazole Compounds

Several benzothiazole derivatives share structural similarities with 5-Benzothiazolamine,2-ethyl-(9CI), providing a basis for comparative analysis. Notable examples include:

CompoundCAS NumberMolecular FormulaKey Structural Differences
2-Benzothiazolamine,N-ethyl-(9CI)28291-69-2C9H10N2SEthyl group on the amino nitrogen at 2-position rather than on the thiazole ring
6-Isopropyl-benzothiazol-2-ylamine32895-14-0C10H12N2SIsopropyl group at 6-position instead of ethyl at 2-position
7-Benzothiazolamine (9CI)1123-55-3C7H6N2SNo substituents other than amine at 7-position
4-Benzothiazolamine (9CI)1123-51-9C7H6N2SAmine group at 4-position without additional substituents

Structure-Property Relationships

The relationship between structure and properties is fundamental to understanding the behavior of compounds like 5-Benzothiazolamine,2-ethyl-(9CI). Key structure-property relationships include:

  • The position of substituents on the benzothiazole ring system affects physical properties such as melting point, solubility, and lipophilicity

  • The presence of hydrogen bond donors and acceptors influences intermolecular interactions and solubility profiles

  • Electronic effects of substituents impact chemical reactivity and spectroscopic properties

  • Steric factors affect molecular conformation and interactions with biological targets

Understanding these structure-property relationships is essential for the rational design and optimization of benzothiazole derivatives for specific applications.

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